6-(4-Hydroxyphenyl)picolinaldehyde
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Overview
Description
6-(4-Hydroxyphenyl)picolinaldehyde is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol It is a derivative of picolinaldehyde, where a hydroxyphenyl group is attached to the 6th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(4-Hydroxyphenyl)picolinaldehyde involves the reaction of 4-hydroxybenzaldehyde with pyridine iodide . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxyphenyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 6-(4-Hydroxyphenyl)picolinic acid.
Reduction: Formation of 6-(4-Hydroxyphenyl)picolinalcohol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
6-(4-Hydroxyphenyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenyl)picolinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with biological targets .
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde (PA):
Nicotinaldehyde (NA):
Isonicotinaldehyde (IA): Also called pyridine-4-carboxaldehyde, it has the aldehyde group at the 4th position of the pyridine ring.
Uniqueness
6-(4-Hydroxyphenyl)picolinaldehyde is unique due to the presence of both the hydroxyphenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-10-2-1-3-12(13-10)9-4-6-11(15)7-5-9/h1-8,15H |
InChI Key |
UWNYNZXLBDVMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)O)C=O |
Origin of Product |
United States |
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